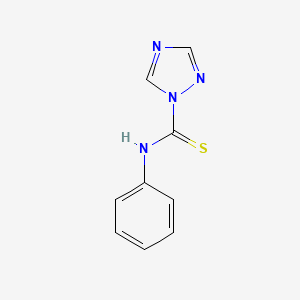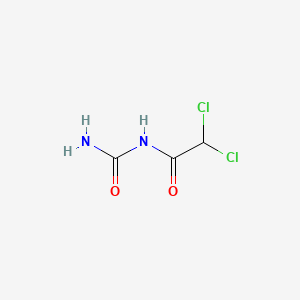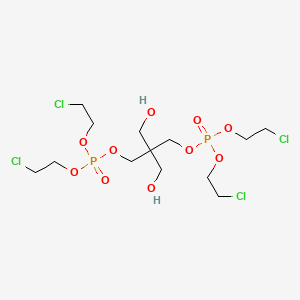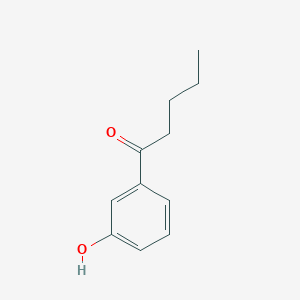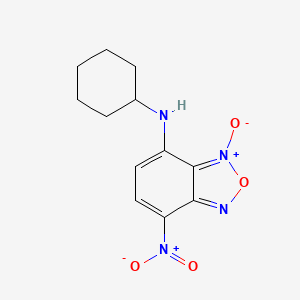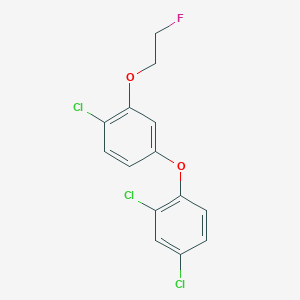![molecular formula C31H36GeOSi B14501254 {5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane CAS No. 63247-83-6](/img/structure/B14501254.png)
{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane is a complex organosilicon compound. It features a unique combination of tert-butyl, trimethylgermyl, and triphenylsilane groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-hydroxyphenyl with trimethylgermyl chloride in the presence of a base to form the trimethylgermyl ether. This intermediate is then reacted with triphenylsilane chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl and silane oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, facilitating reactions through coordination and stabilization of intermediates. The pathways involved depend on the specific application and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
- {5-tert-Butyl-2-[(trimethylsilyl)oxy]phenyl}(triphenyl)silane
- {5-tert-Butyl-2-[(trimethylstannyl)oxy]phenyl}(triphenyl)silane
Uniqueness
{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical properties compared to its silicon and tin analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous .
Properties
CAS No. |
63247-83-6 |
|---|---|
Molecular Formula |
C31H36GeOSi |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
(5-tert-butyl-2-trimethylgermyloxyphenyl)-triphenylsilane |
InChI |
InChI=1S/C31H36GeOSi/c1-31(2,3)25-22-23-29(33-32(4,5)6)30(24-25)34(26-16-10-7-11-17-26,27-18-12-8-13-19-27)28-20-14-9-15-21-28/h7-24H,1-6H3 |
InChI Key |
OCHGCWWTEWZUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[Ge](C)(C)C)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


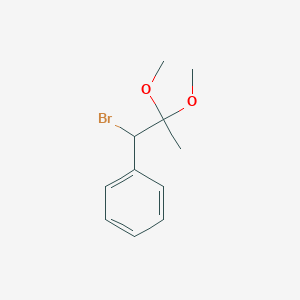
![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
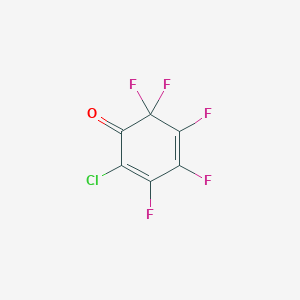

![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)

